Cas no 862271-10-1 (Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-)

Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-, is a chiral piperazine derivative featuring a fluorophenyl substituent, which enhances its potential as a key intermediate in pharmaceutical synthesis. The stereospecific (S)-configuration at the chiral center ensures high enantiomeric purity, making it valuable for applications requiring precise stereochemistry. The presence of the 4-fluorophenyl group contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules targeting CNS disorders or receptor-specific interactions. Its structural rigidity and functional group compatibility further support its use in complex synthetic routes. This compound is typically employed in research settings for the design of novel therapeutics with improved selectivity and pharmacokinetic properties.
Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- structure
862271-10-1 structure
Product name:Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-
CAS No:862271-10-1
MF:C12H17FN2
MW:208.275186300278
CID:4248151

Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]-
    • Inchi: 1S/C12H17FN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m0/s1
    • InChI Key: PEOPJIYWTHRKKU-JTQLQIEISA-N
    • SMILES: N1([C@H](C2=CC=C(F)C=C2)C)CCNCC1

Experimental Properties

  • Density: 1.077±0.06 g/cm3(Predicted)
  • Boiling Point: 279.5±25.0 °C(Predicted)
  • pka: 9.10±0.10(Predicted)

Piperazine, 1-[(1S)-1-(4-fluorophenyl)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24827601-1.0g
1-[(1S)-1-(4-fluorophenyl)ethyl]piperazine
862271-10-1 95%
1.0g
$0.0 2022-12-14

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